2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine
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Overview
Description
2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, and a trifluoromethyl-substituted pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole ring, followed by the introduction of the sulfonyl group and the formation of the pyrrolo[2,3-c]pyrrol ring system. The final step involves the attachment of the trifluoromethyl-substituted pyridine ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the sulfonyl group may produce sulfides .
Scientific Research Applications
2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, while the sulfonyl group can form covalent bonds with nucleophilic sites in proteins. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
1,2-dimethyl-1H-imidazole: Shares the imidazole ring but lacks the sulfonyl and pyridine groups.
4-(trifluoromethyl)pyridine: Contains the trifluoromethyl-substituted pyridine ring but lacks the imidazole and sulfonyl groups
Uniqueness
2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H20F3N5O2S |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
1-(1,2-dimethylimidazol-4-yl)sulfonyl-5-[4-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole |
InChI |
InChI=1S/C17H20F3N5O2S/c1-11-22-16(10-23(11)2)28(26,27)25-6-4-12-8-24(9-14(12)25)15-7-13(3-5-21-15)17(18,19)20/h3,5,7,10,12,14H,4,6,8-9H2,1-2H3 |
InChI Key |
RGNOMDCAFKEYAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC3C2CN(C3)C4=NC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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